Cas no 2138057-31-3 (rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide)

Technical Introduction: rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide is a chiral sulfonamide derivative featuring a cyclopropylamine scaffold and a nitro-substituted aromatic ring. Its stereochemically defined structure (1R,2R) makes it valuable for asymmetric synthesis and medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor modulators. The nitro group enhances electrophilic reactivity, enabling further functionalization, while the sulfonamide moiety offers potential for hydrogen bonding interactions. This compound’s rigid cyclopropyl ring contributes to conformational restraint, improving binding selectivity in target interactions. Suitable for use as an intermediate in pharmaceutical or agrochemical applications, it provides a versatile platform for derivatization and mechanistic studies. High purity and well-characterized stereochemistry ensure reproducibility in research settings.
rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide structure
2138057-31-3 structure
Product name:rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide
CAS No:2138057-31-3
MF:C9H11N3O4S
Molecular Weight:257.266340494156
CID:6409831
PubChem ID:165500243

rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide
    • 2138057-31-3
    • EN300-1167470
    • rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide
    • インチ: 1S/C9H11N3O4S/c10-8-5-9(8)11-17(15,16)7-3-1-6(2-4-7)12(13)14/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1
    • InChIKey: SZRJTELTEBDRFJ-RKDXNWHRSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N[C@@H]1C[C@H]1N)(=O)=O

計算された属性

  • 精确分子量: 257.04702701g/mol
  • 同位素质量: 257.04702701g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 391
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 126Ų
  • XLogP3: 0

rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1167470-0.25g
rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide
2138057-31-3
0.25g
$2093.0 2023-06-08
Enamine
EN300-1167470-2.5g
rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide
2138057-31-3
2.5g
$4458.0 2023-06-08
Enamine
EN300-1167470-10.0g
rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide
2138057-31-3
10g
$9781.0 2023-06-08
Enamine
EN300-1167470-2500mg
rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide
2138057-31-3
2500mg
$4458.0 2023-10-03
Enamine
EN300-1167470-5000mg
rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide
2138057-31-3
5000mg
$6597.0 2023-10-03
Enamine
EN300-1167470-500mg
rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide
2138057-31-3
500mg
$2185.0 2023-10-03
Enamine
EN300-1167470-1000mg
rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide
2138057-31-3
1000mg
$2276.0 2023-10-03
Enamine
EN300-1167470-250mg
rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide
2138057-31-3
250mg
$2093.0 2023-10-03
Enamine
EN300-1167470-0.1g
rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide
2138057-31-3
0.1g
$2002.0 2023-06-08
Enamine
EN300-1167470-0.5g
rac-N-[(1R,2R)-2-aminocyclopropyl]-4-nitrobenzene-1-sulfonamide
2138057-31-3
0.5g
$2185.0 2023-06-08

rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide 関連文献

rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamideに関する追加情報

Professional Introduction to Rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide (CAS No. 2138057-31-3)

Rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2138057-31-3, represents a unique molecular structure that has been extensively studied for its potential biological activities and pharmacological properties. The presence of specific functional groups, such as the amino group and the nitro group, in conjunction with the cyclopropyl moiety, makes this compound a subject of considerable interest for researchers exploring novel therapeutic agents.

The molecular architecture of Rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide is characterized by a chiral center, which is indicated by the (1R,2R) configuration. This stereochemical specificity is crucial in medicinal chemistry, as it can significantly influence the compound's biological activity and interaction with biological targets. The sulfonamide group further enhances the compound's potential by providing a hydrogen bond donor/acceptor capability, which is essential for binding to biological receptors and enzymes.

In recent years, there has been a growing interest in developing new sulfonamide derivatives as potential drugs due to their diverse biological activities. Sulfonamides have been widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer. The nitro group in Rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide adds another layer of functionality, which can be exploited for further derivatization and optimization of its pharmacological properties.

Current research in the field of medicinal chemistry has highlighted the importance of understanding the structural features that contribute to the biological activity of sulfonamide compounds. The cyclopropyl group in Rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide is particularly noteworthy, as it can influence both the electronic and steric properties of the molecule. This can lead to selective binding to biological targets and potentially reduce side effects associated with other sulfonamide derivatives.

Recent studies have demonstrated that sulfonamide derivatives can exhibit inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, some sulfonamides have shown promise in inhibiting enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA), which are implicated in cancer and inflammation, respectively. The structural features of Rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide make it a potential candidate for further investigation in these areas.

The synthesis of Rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide involves multiple steps that require precise control over reaction conditions and stereochemistry. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical outcome. Advances in synthetic methodologies have made it possible to produce complex sulfonamide derivatives with high enantiomeric purity, which is crucial for their biological evaluation.

In conclusion, Rac-N-(1R,2R)-2-aminocyclopropyl-4-nitrobenzene-1-sulfonamide (CAS No. 2138057-31-3) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Further studies are warranted to explore its pharmacological properties and therapeutic potential. The continued development of novel sulfonamide derivatives will likely contribute significantly to the advancement of drug discovery and development.

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